- Reactions of 3-R-5-nitropyridines with nucleophiles: Nucleophilic substitution vs conjugate addition, Tetrahedron, 2019, 75(47),
Cas no 940-06-7 (3,5-Dinitropyridine)
3,5-Dinitropyridine structure
Product Name:3,5-Dinitropyridine
N.o CAS:940-06-7
MF:C5H3N3O4
MW:169.095020532608
MDL:MFCD00234030
CID:797315
PubChem ID:598054
Update Time:2025-06-07
3,5-Dinitropyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- Pyridine, 3,5-dinitro-
- 3,5-DINITROPYRIDINE
- Nicotinic Acid Impurity L (3, 5-Dinitropyridine)
- 3,5-Dinitro-pyridin
- 3,5-dinitro-pyridine
- Pyridine,3,5-dinitro
- 3,5-Dinitropyridine (ACI)
- 3,5-Dinitropyridine
-
- MDL: MFCD00234030
- Inchi: 1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H
- Chave InChI: RFSIFTKIXZLPHR-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C([N+](=O)[O-])C=NC=1)=O
Propriedades Computadas
- Massa Exacta: 169.01200
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
Propriedades Experimentais
- PSA: 104.53000
- LogP: 1.94440
3,5-Dinitropyridine Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Dinitropyridine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | D441825-25mg |
3,5-Dinitropyridine |
940-06-7 | 25mg |
$ 276.00 | 2023-09-07 | ||
| TRC | D441825-100mg |
3,5-Dinitropyridine |
940-06-7 | 100mg |
$ 603.00 | 2023-09-07 | ||
| TRC | D441825-250mg |
3,5-Dinitropyridine |
940-06-7 | 250mg |
$1120.00 | 2023-05-18 | ||
| TRC | D441825-500mg |
3,5-Dinitropyridine |
940-06-7 | 500mg |
$2110.00 | 2023-05-18 | ||
| Chemenu | CM120607-1g |
3,5-Dinitropyridine |
940-06-7 | 95% | 1g |
$1145 | 2024-07-19 | |
| Enamine | EN300-315476-0.05g |
3,5-dinitropyridine |
940-06-7 | 95.0% | 0.05g |
$166.0 | 2025-03-19 | |
| Enamine | EN300-315476-0.1g |
3,5-dinitropyridine |
940-06-7 | 95.0% | 0.1g |
$247.0 | 2025-03-19 | |
| Enamine | EN300-315476-0.25g |
3,5-dinitropyridine |
940-06-7 | 95.0% | 0.25g |
$352.0 | 2025-03-19 | |
| Enamine | EN300-315476-0.5g |
3,5-dinitropyridine |
940-06-7 | 95.0% | 0.5g |
$554.0 | 2025-03-19 | |
| Enamine | EN300-315476-1.0g |
3,5-dinitropyridine |
940-06-7 | 95.0% | 1.0g |
$711.0 | 2025-03-19 |
3,5-Dinitropyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Silver nitrate Solvents: Water ; rt → 80 °C; 1 - 2 h, 80 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Silver acetate Solvents: Methanol , Water ; overnight, reflux
Referência
- Preparation of 3-(heterocyclylmethoxy)pyridines as nicotinic cholinergic agonists, United States, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Silver acetate Solvents: Methanol , Water ; overnight, reflux
Referência
- Preparation of heterocyclic ethers as neuronal nicotinic receptor ligands, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Nitrogen dioxide
Referência
- Ozone-mediated C-nitration of pyridine and methylpyridines with nitrogen dioxide, Journal of Chemical Research, 1993, (4), 156-7
Método de produção 5
Condições de reacção
1.1 Reagents: Acetic acid, silver salt Solvents: Water
Referência
- Synthesis of 3,5-dinitropyridine, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1953, 72, 569-75
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Dichloromethane ; 0 °C; 18 h, rt
1.2 Reagents: Silver nitrate Solvents: Water ; 3 h, reflux; reflux → rt
1.3 Solvents: tert-Butyl methyl ether ; rt
1.2 Reagents: Silver nitrate Solvents: Water ; 3 h, reflux; reflux → rt
1.3 Solvents: tert-Butyl methyl ether ; rt
Referência
- 3,5-Pyridyne-A Heterocyclic meta-Benzyne Derivative, Journal of the American Chemical Society, 2004, 126(19), 6135-6149
Método de produção 7
Condições de reacção
1.1 Reagents: Silver nitrate Solvents: Water ; rt; rt → reflux; 5 h, reflux
Referência
- Electron-Deficient Heteroarenium Salts: An Organocatalytic Tool for Activation of Hydrogen Peroxide in Oxidations, Journal of Organic Chemistry, 2015, 80(5), 2676-2699
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 10 min, 0 °C; overnight, rt
1.2 Reagents: Silver acetate Solvents: Water ; 3 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9, reflux → rt
1.2 Reagents: Silver acetate Solvents: Water ; 3 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9, reflux → rt
Referência
- Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale, Chemistry - A European Journal, 2021, 27(12), 4070-4080
Método de produção 9
Condições de reacção
Referência
- Product class 1: pyridines, Science of Synthesis, 2005, 15, 11-284
Método de produção 10
Condições de reacção
Referência
- Thermal Decomposition Pathways of 1,3,3-Trinitroazetidine (TNAZ), Related 3,3-Dinitroazetidium Salts, and 15N, 13C, and 2H Isotopomers, Journal of Physical Chemistry A, 1997, 101(24), 4375-4383
Método de produção 11
Condições de reacção
Referência
- Preparation of 2-(3-pyridyloxyalkyl)azetidines and -pyrrolidines as nicotinic receptor ligands, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
Referência
- Mineral acid-free preparation of nitro compounds from pyridine or its derivatives, Japan, , ,
Método de produção 13
Condições de reacção
Referência
- Pyrimidines. LXIV. Ring transformations in reactions of heterocyclic compounds with nucleophiles. XX. Conversion of 5-nitropyrimidine into 3,5-dinitropyridine. A novel ring transformation, Journal of Heterocyclic Chemistry, 1978, 15(3), 485-7
Método de produção 14
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ; 20 h, 80 °C
Referência
- Construction of 3,5-dinitrated 1,4-dihydropyridines modifiable at 1,4-positions by a reaction of β-formyl-β-nitroenamines with aldehydes, RSC Advances, 2015, 5(110), 90778-90784
3,5-Dinitropyridine Raw materials
- Pyridine, 2-hydrazinyl-3,5-dinitro-
- 2-Propenal, 3-[(1,1-dimethylethyl)amino]-2-nitro-
- Benzaldehyde
- 2-Chloro-3,5-dinitropyridine
- 5-Nitropyrimidine
3,5-Dinitropyridine Preparation Products
3,5-Dinitropyridine Literatura Relacionada
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos 1,3-dipolares Compostos orgânicos tipo alil 1,3-dipolares Compostos nitro
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos 1,3-dipolares Compostos orgânicos tipo alil 1,3-dipolares Compostos orgânicos nitro Compostos nitro
940-06-7 (3,5-Dinitropyridine) Produtos relacionados
- 934-59-8(5-Nitropyridin-3-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
CN Fornecedor
A granel
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel